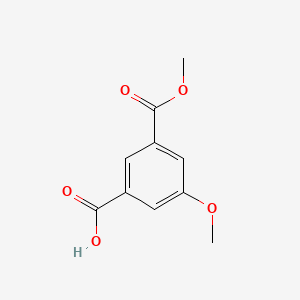
3-Methoxy-5-(methoxycarbonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Methoxy-5-(methoxycarbonyl)benzoic acid has been explored in various studies. A novel antitumor agent, 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide, was synthesized using a dual role Pd(II) catalyst, which facilitated the formation of a 1,3-disubstituted cyclic alkenyl ether, a key structural motif in isochromene natural products . Another study demonstrated the selective para metalation of unprotected 3-methoxy benzoic acids using n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees C, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . These methods highlight the potential for creating diverse derivatives of 3-Methoxy-5-(methoxycarbonyl)benzoic acid through various synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methoxy-5-(methoxycarbonyl)benzoic acid has been determined using different techniques. For instance, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved by X-ray diffraction, revealing strong dimer formation through hydrogen bonds and specific angles between the planes of the substituents and the central aromatic ring . Additionally, the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT calculations, providing insights into the reactivity and vibrational properties of the molecule .
Chemical Reactions Analysis
The reactivity of molecules structurally related to 3-Methoxy-5-(methoxycarbonyl)benzoic acid has been assessed through various descriptors. The study on 4-bromo-3-(methoxymethoxy) benzoic acid determined reactivity descriptors such as ionization energy, hardness, and electrophilicity, and analyzed the influence of solvation on these parameters . Organotin(IV) derivatives based on 2-((2-methoxyphenyl)carbamoyl)benzoic acid were synthesized and characterized, with their interaction with DNA suggesting an intercalative binding mode . These studies provide a comprehensive understanding of the chemical behavior and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-Methoxy-5-(methoxycarbonyl)benzoic acid have been extensively studied. The vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid, along with the estimation of its dipole moment, polarizability, and hyperpolarizability, offers insights into its non-linear optical properties . The nonlinear optical activity of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid was confirmed through experimental and theoretical methods, highlighting its potential in NLO applications . These properties are crucial for understanding the functionality and potential industrial applications of these molecules.
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 3-Methoxy-5-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy (Zhang et al., 2022).
Chemical Modification for Adsorption Applications : Research on the modification of adsorbents using compounds like 2-hydroxy-5-methoxy benzoic acid, which is structurally similar to 3-Methoxy-5-(methoxycarbonyl)benzoic acid, has demonstrated high efficiency in the removal of cobalt ions from aqueous solutions. This highlights its potential use in water purification and metal recovery processes (Gunjate et al., 2020).
Synthesis of Organic Compounds : The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can undergo selective deprotonation, which has been applied in the synthesis of compounds like 3,5-dimethoxy-4-methyl benzoic acid. This demonstrates its utility in organic synthesis (Sinha et al., 2000).
Luminescent Properties in Lanthanide Compounds : Derivatives of 4-benzyloxy benzoic acid, such as 3-methoxy-4-benzyloxy benzoic acid, have been used to test the influence of electron-releasing groups on the photophysical properties of lanthanide coordination compounds. This research indicates potential applications in the development of luminescent materials (Sivakumar et al., 2010).
Biological Activity in Marine-Derived Compounds : A study on the marine-derived fungus Aspergillus carneus identified a new phenyl ether derivative, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, which exhibited strong antioxidant activity. This suggests potential applications in the development of natural antioxidants and therapeutic agents (Xu et al., 2017).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-methoxy-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYOJVWSJTZGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(methoxycarbonyl)benzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

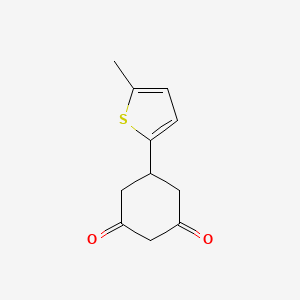
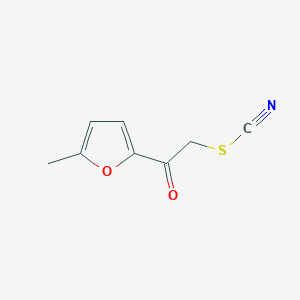
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
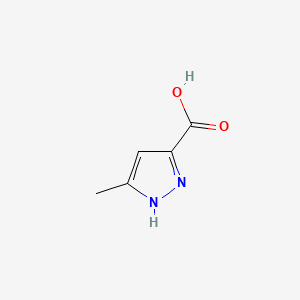
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)
![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)
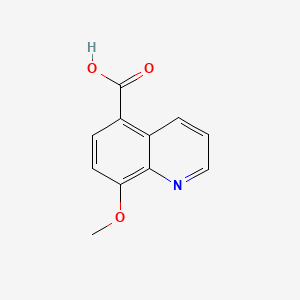
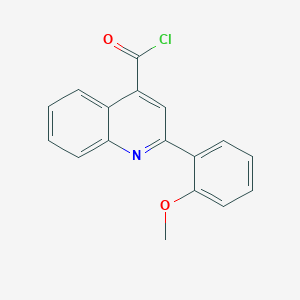
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
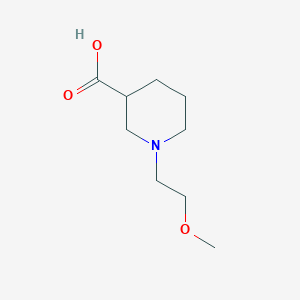
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)